2-Chloro-5-(1-piperazinyl)pyrazine 2-Chloro-5-(1-piperazinyl)pyrazine
Brand Name: Vulcanchem
CAS No.: 84445-51-2
VCID: VC7822097
InChI: InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
SMILES: C1CN(CCN1)C2=CN=C(C=N2)Cl
Molecular Formula: C8H11ClN4
Molecular Weight: 198.65 g/mol

2-Chloro-5-(1-piperazinyl)pyrazine

CAS No.: 84445-51-2

Cat. No.: VC7822097

Molecular Formula: C8H11ClN4

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(1-piperazinyl)pyrazine - 84445-51-2

Specification

CAS No. 84445-51-2
Molecular Formula C8H11ClN4
Molecular Weight 198.65 g/mol
IUPAC Name 2-chloro-5-piperazin-1-ylpyrazine
Standard InChI InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Standard InChI Key OSJKCMGMSLEDMO-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CN=C(C=N2)Cl
Canonical SMILES C1CN(CCN1)C2=CN=C(C=N2)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at the 2-position with chlorine and at the 5-position with a piperazine moiety. Key structural features include:

  • Pyrazine Core: Provides aromaticity and electron-deficient characteristics, enabling nucleophilic substitution reactions.

  • Chlorine Substituent: Enhances electrophilicity, facilitating further functionalization.

  • Piperazine Group: A saturated six-membered ring with two nitrogen atoms, contributing to solubility and hydrogen-bonding capacity .

Table 1: Fundamental Chemical Data

PropertyValueSource
Molecular FormulaC8H11ClN4\text{C}_8\text{H}_{11}\text{ClN}_4
Molecular Weight198.65 g/mol
IUPAC Name2-Chloro-5-piperazin-1-ylpyrazine
SMILESC1CN(CCN1)C2=CN=C(C=N2)Cl
AppearanceWhite to brown solid

Spectroscopic and Analytical Data

  • Infrared (IR) Spectroscopy: Peaks at 1,633 cm1^{-1} (C=O stretch) and 3,415 cm1^{-1} (N–H stretch) confirm the presence of piperazine and pyrazine groups .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR signals at δ 3.75 ppm (piperazine protons) and δ 8.21 ppm (pyrazine protons) .

Synthesis and Manufacturing

Industrial Synthesis Routes

The compound is typically synthesized via nucleophilic substitution reactions:

  • Chloropyrazine Intermediate: 2-Chloro-5-chloromethylpyrazine reacts with piperazine in polar aprotic solvents (e.g., dimethylformamide) under basic conditions .

  • Purification: Recrystallization or column chromatography yields >98% purity, as reported by MolCore and Apollo Scientific .

Table 2: Synthetic Protocols

StepReagents/ConditionsYield (%)
Piperazine SubstitutionPiperazine, KOH, DMF, 80°C74–79
PurificationEthanol recrystallization98% purity

Scalability and Challenges

  • Byproduct Formation: Competing reactions at the pyrazine nitrogen may require stringent temperature control .

  • Storage: Stable at 2–8°C under inert gas, as degradation occurs via hydrolysis of the C–Cl bond .

Pharmaceutical and Biological Applications

CNS-Targeted Therapeutics

  • Serotonin Receptor Modulation: Structural analogs (e.g., MK-212) act as 5-HT1C_{1C}/5-HT2_2 agonists, influencing phosphoinositide hydrolysis in cortical neurons .

  • Antipsychotic Potential: Piperazine derivatives exhibit affinity for dopamine D2_2 receptors, suggesting utility in schizophrenia treatment .

Antimicrobial Activity

  • Mycobacterial Inhibition: 5-Chloropyrazinamide derivatives demonstrate MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis H37Rv .

  • Mechanism: Inhibition of fatty acid synthase I (FAS I), critical for mycobacterial cell wall synthesis .

Table 3: Biological Activity Data

ApplicationTarget/MechanismEfficacySource
AntimycobacterialFAS I inhibitionMIC = 1.56 µg/mL
Serotonin Agonism5-HT1C_{1C}/5-HT2_2 receptorsEC50_{50} = 0.8 µM

Recent Advances and Future Directions

Hybrid Molecule Development

  • Thienopyridine-Piperazine Conjugates: Demonstrated 70–88% yields in cyclization reactions, enhancing antitubercular activity .

  • CNS Drug Candidates: Piperazine-linked pyrazines show promise in improving blood-brain barrier permeability .

Computational Insights

  • Molecular Docking: High affinity (−9.2 kcal/mol) for M. tuberculosis FAS I active site, validated via AutoDock Vina .

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